molecular formula C16H30O4 B8046523 16-Hydroxy-6-oxohexadecanoic acid

16-Hydroxy-6-oxohexadecanoic acid

Cat. No.: B8046523
M. Wt: 286.41 g/mol
InChI Key: COPNFFQUWJZURM-UHFFFAOYSA-N
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Description

16-Hydroxy-6-oxohexadecanoic acid is a high-value oxo-hydroxy fatty acid of significant interest in chemical and biochemical research, particularly in the study of natural polymers. This compound is structurally analogous to monomers found in plant cutins, the protective, waxy polyesters covering aerial surfaces of plants . Research into such specialized fatty acids is crucial for developing novel bio-based and biodegradable materials, including polyesters for applications in packaging, biomedicine, and cosmetics . In laboratory settings, this compound serves as a key starting material or intermediate for the synthesis of more complex monomers, dimers, and trimers, which can be fully characterized using advanced techniques like NMR and Mass Spectrometry . The strategic placement of its hydroxy and oxo (ketone) functional groups makes it a versatile building block for creating a wide range of specialized chemicals and bio-polyesters, leveraging its physical properties, non-toxicity, and origin from renewable resources . Furthermore, hydroxy and oxo fatty acids are a prominent class of compounds explored for producing lubricants, emulsifiers, and stabilizers, with biological synthesis routes often offering superior regio- and stereoselectivity compared to chemical methods . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with standard laboratory safety precautions.

Properties

IUPAC Name

16-hydroxy-6-oxohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4/c17-14-10-6-4-2-1-3-5-7-11-15(18)12-8-9-13-16(19)20/h17H,1-14H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPNFFQUWJZURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCC(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Oxidation Using Pyridinium Chlorochromate (PCC)

The hydroxyl group at position 10 of 10,16-DHPA is selectively oxidized to a ketone using pyridinium chlorochromate (PCC), a mild oxidizing agent that avoids over-oxidation to carboxylic acids. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at room temperature:

Reaction Scheme:

10,16-DHPADCM, rtPCC16-Hydroxy-10-oxo-hexadecanoic acid\text{10,16-DHPA} \xrightarrow[\text{DCM, rt}]{PCC} \text{16-Hydroxy-10-oxo-hexadecanoic acid}

Key Parameters:

  • Molar Ratio: 1:1.2 (10,16-DHPA:PCC)

  • Reaction Time: 4–6 hours

  • Yield: 80–85% after purification.

The reaction is monitored via thin-layer chromatography (TLC), with hexane-ethyl acetate (3:7 v/v) as the mobile phase. The product is purified using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the keto-acid.

Protective Group Strategies for Hydroxyl Moieties

Protection of the C-16 Hydroxyl Group

To prevent undesired side reactions during oxidation, the hydroxyl group at position 16 is protected using tert-butyldimethylsilyl (TBS) chloride. This step ensures selective oxidation at position 10:

Procedure:

  • Protection: 10,16-DHPA is treated with TBSCl and imidazole in dimethylformamide (DMF) at room temperature for 1 hour.

  • Isolation: The product, 10-hydroxy-16-OTBS-hexadecanoic acid, is isolated via radial chromatography using CH2_2Cl2_2-MeOH (95:5 v/v).

Yield: 85–90% for mono-protected derivative.

Deprotection Post-Oxidation

After oxidation, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF):

16-OTBS-10-oxo-hexadecanoic acidTBAF,THFrt16-Hydroxy-10-oxo-hexadecanoic acid\text{16-OTBS-10-oxo-hexadecanoic acid} \xrightarrow[TBAF, THF]{rt} \text{16-Hydroxy-10-oxo-hexadecanoic acid}

Conditions:

  • TBAF Concentration: 1 M in THF

  • Reaction Time: 2 hours

  • Yield: 86% after column chromatography.

Analytical Characterization of 16-Hydroxy-10-oxo-hexadecanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H-NMR (CDCl3_3):

    • δ 3.64 ppm (t, J = 6.6 Hz, 2H, H-16)

    • δ 2.38–2.33 ppm (m, 6H, H-2, H-9, H-11)

    • δ 1.62–1.53 ppm (m, 8H, H-3, H-8, H-12, H-15).

  • 13^{13}C-NMR:

    • 211.73 ppm (C=O at position 10)

    • 180.23 ppm (COOH at position 1).

Mass Spectrometry (MS)

  • EI-MS: Fragments at m/z 185 and 157 confirm the presence of the keto group.

  • High-Resolution FAB-MS: Molecular ion peak at m/z 300.2174 [M+H]+^+, consistent with C16_{16}H28_{28}O5_5.

Comparative Analysis of Synthetic Routes

Direct Oxidation vs. Stepwise Protection-Oxidation

Method Yield Purity Complexity
Direct Oxidation (PCC)80%90%Low
Protection-Oxidation86%95%Moderate

The protection-oxidation strategy, while more labor-intensive, offers higher purity by minimizing side reactions.

Industrial and Biotechnological Applications

Enzymatic Oxidation Pathways

Cytochrome P450 enzymes catalyze the terminal oxidation of fatty acids in biological systems, offering a green chemistry alternative to synthetic methods. However, enzymatic approaches for 16-hydroxy-10-oxo-hexadecanoic acid remain underexplored.

Chemical Reactions Analysis

Types of Reactions: 16-Hydroxy-6-oxohexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabolic Profiling and Disease Detection

Recent studies have highlighted the role of 16-hydroxy-6-oxohexadecanoic acid in the early detection of non-muscle invasive bladder cancer (NMIBC). In a significant study involving 215 participants, including healthy controls and NMIBC patients, metabolite panels including this compound demonstrated remarkable sensitivity and specificity for distinguishing between groups. The area under the curve (AUC) for the metabolite panels was reported as 0.985, with sensitivity and specificity rates of 98.63% and 98.59%, respectively .

This metabolite's downregulation was notably associated with bladder cancer and kidney cancer, indicating its potential as a biomarker for these conditions. The predictive ability of this compound was validated across different datasets, showing an AUC of 0.994 for the testing dataset .

Antifungal Properties

Research has indicated that fatty acids and their derivatives, including hydroxy fatty acids like this compound, exhibit antifungal properties. Liang et al. (2017) found that hydroxy unsaturated fatty acids effectively inhibited the growth of filamentous fungi, which are significant pathogens in food spoilage . This suggests that compounds like this compound could be useful in developing antifungal agents for agricultural or food preservation purposes.

Role in Plant Metabolism

In plants, this compound serves as a key component of cutin, which is vital for the integrity of the plant cuticle. This compound is classified as an omega-hydroxy-long-chain fatty acid and plays a crucial role as a plant metabolite . Its involvement in plant metabolism indicates potential applications in agriculture, particularly in enhancing plant resilience against environmental stressors.

Table: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindingsAUCSensitivitySpecificity
Zhao et al., 2023Cancer DetectionIdentified as a biomarker for NMIBC0.98598.63%98.59%
Liang et al., 2017Antifungal PropertiesInhibitory effects on filamentous fungiN/AN/AN/A
PubChem DatabasePlant MetabolismKey component of cutin in plant cuticleN/AN/AN/A

Mechanism of Action

The mechanism of action of 16-Hydroxy-6-oxohexadecanoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Positional Effects of Functional Groups: Hydroxyl groups at terminal positions (e.g., C16 in 16-hydroxyhexadecanoic acid) enhance solubility in polar solvents compared to mid-chain hydroxylation (e.g., 6-hydroxyoctadecanoic acid) . Oxo groups reduce hydrophilicity and increase reactivity in nucleophilic reactions, as seen in 6-oxo-Δ15-hexadecanoic acid .

Chain Length and Saturation: Longer chains (e.g., C18 in 6-hydroxyoctadecanoic acid) increase melting points and lipid bilayer interactions . Unsaturation (e.g., Δ15 double bond in 6-oxo-Δ15-hexadecanoic acid) lowers melting points and enhances membrane fluidity .

Biological Relevance: 16-Hydroxyhexadecanoic acid (Juniperic acid) is a precursor in cutin biosynthesis, critical for plant cuticle formation . Oxo derivatives like 16-oxohexadecanoic acid are intermediates in β-oxidation pathways .

Physicochemical and Functional Differences

Property 16-Hydroxyhexadecanoic Acid 6-oxo-Δ15-Hexadecanoic Acid 16-Oxohexadecanoic Acid
Solubility in Water Low (hydroxyl enhances slightly) Very low (oxo reduces polarity) Very low
Melting Point ~50–60°C (estimated) Not reported Not reported
Acidity (pKa) ~4.5–5.0 (carboxylic acid) ~4.5–5.0 ~4.5–5.0
Biological Role Cutin synthesis Metabolic intermediate β-oxidation

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 16-Hydroxy-6-oxohexadecanoic acid in complex matrices?

  • Methodology : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise quantification, as validated in environmental contaminant studies . Ensure calibration with certified reference materials (CRMs) and cross-validate using nuclear magnetic resonance (NMR) for structural confirmation. Stability testing under experimental conditions (e.g., pH, temperature) is critical to avoid degradation artifacts .
  • Data Validation : Follow guidelines from regulatory databases (e.g., NIST Chemistry WebBook) to verify physicochemical properties .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Protocols :

  • Wear nitrile gloves, protective eyewear, and lab coats to prevent dermal/ocular exposure .
  • Use fume hoods to minimize inhalation risks, as recommended for structurally similar hydroxy fatty acids .
  • Store in airtight containers at 2–8°C to prevent degradation; avoid prolonged storage due to potential hazardous byproduct formation .
    • Waste Disposal : Classify as hazardous waste and employ licensed biohazard disposal services to mitigate environmental contamination .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

  • Experimental Design :

  • Test thermal stability using thermogravimetric analysis (TGA) and monitor degradation via FT-IR spectroscopy.
  • Assess pH-dependent hydrolysis by incubating the compound in buffered solutions (pH 2–12) and analyzing aliquots via HPLC .
  • Reference OSHA HCS guidelines for hazard mitigation during stability testing .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties of this compound be resolved?

  • Resolution Strategies :

  • Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) to validate melting points, solubility, and spectral profiles .
  • Replicate conflicting studies under standardized conditions (e.g., humidity, solvent purity) to identify methodological variables .
  • Use quantum mechanical calculations (e.g., DFT) to predict thermodynamic properties and compare with empirical data .

Q. What experimental approaches are effective for elucidating the metabolic pathways of this compound?

  • Strategies :

  • Employ isotope-labeled tracers (e.g., ¹³C or ²H) to track incorporation into lipid metabolites in cell cultures .
  • Combine enzyme inhibition assays with LC-MS/MS to identify rate-limiting steps in β-oxidation or ω-hydroxylation pathways .
  • Use knockout models (e.g., CYP4F-deficient cells) to study enzymatic specificity .

Q. What computational models predict the environmental fate of this compound?

  • Modeling Tools :

  • Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential .
  • Simulate aqueous solubility and soil sorption coefficients using software like EPI Suite, validated against experimental persistence data from Arctic contaminant studies .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data for this compound?

  • Approach :

  • Compare hazard classifications across Safety Data Sheets (SDS) for analogous compounds (e.g., Hexadecanedioic acid’s respiratory irritation potential vs. 10,16-Dihydroxyhexadecanoic acid’s dermal toxicity ).
  • Conduct in vitro cytotoxicity assays (e.g., MTT tests on human keratinocytes) under controlled exposure conditions to resolve discrepancies .

Methodological Best Practices

Q. What criteria define a robust literature review for studying this compound?

  • Guidelines :

  • Prioritize primary sources (e.g., peer-reviewed journals) over vendor-supplied data to avoid bias .
  • Use citation management tools to track studies on synthetic routes, bioactivity, and environmental detection .
  • Critically evaluate experimental conditions (e.g., solvent systems, detection limits) when comparing data .

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